N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide
Overview
Description
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, also known as N-phenylbenzenesulfonamide (NPS), is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. The compound was first synthesized in the 1950s, and since then, it has been extensively studied for its potential applications in medicine and other fields.
Mechanism of Action
The exact mechanism of action of NPS is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. NPS has been shown to bind to the sigma-1 receptor, which is involved in the regulation of ion channels and other cellular processes. It has also been found to affect the activity of GABA and glutamate receptors, which are important for the regulation of neuronal excitability.
Biochemical and physiological effects:
NPS has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of ion channels and receptors, and the activation of certain signaling pathways. It has been found to have antipsychotic, anxiolytic, and antidepressant properties, and to affect the function of various organs and tissues in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPS in lab experiments is its well-established pharmacological profile and its ability to modulate various neurotransmitter systems. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are many potential future directions for research on NPS, including the development of new drugs based on its structure and pharmacological profile, the investigation of its effects on other neurotransmitter systems and signaling pathways, and the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, further research is needed to better understand the mechanism of action of NPS and its potential side effects and toxicity.
Scientific Research Applications
NPS has been used in a wide range of scientific research applications, including pharmacology, neuroscience, and biochemistry. It has been found to have various effects on the central nervous system, including antipsychotic, anxiolytic, and antidepressant properties. NPS has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, and to affect the function of ion channels and receptors.
properties
IUPAC Name |
N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(26-17-15-25(16-18-26)19-9-3-1-4-10-19)21-13-7-8-14-22(21)24-30(28,29)20-11-5-2-6-12-20/h1-14,24H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDMLDFSWHRMIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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